(R)-(+)-beta-Methylphenethylamine

説明

Systematic Nomenclature and Isomeric Differentiation

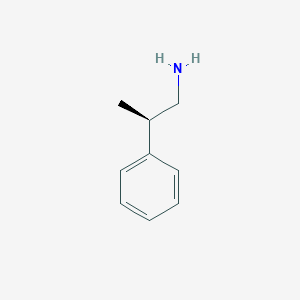

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being (2R)-2-phenylpropan-1-amine. This systematic name precisely describes the stereochemical configuration and substitution pattern of the molecule. The compound is registered under Chemical Abstracts Service registry number 28163-64-6, providing a unique identifier for this specific stereoisomer.

Alternative nomenclature systems yield several recognized names for this compound. The European Community number 623-856-2 represents the regulatory identification within European chemical databases. Additional systematic names include (R)-(+)-2-phenyl-1-propylamine and (R)-2-phenylpropylamine, which emphasize different structural aspects while maintaining the stereochemical designation.

The compound exhibits significant isomeric relationships that are crucial for understanding its chemical identity. As a positional isomer of amphetamine (1-phenylpropan-2-amine), this compound demonstrates how structural rearrangement affects molecular properties. While amphetamine contains the amino group at the 2-position of the propyl chain, this compound positions the amino group at the 1-position, creating distinct pharmacological and chemical behaviors.

The racemic mixture of beta-methylphenethylamine, bearing Chemical Abstracts Service number 582-22-9, encompasses both (R) and (S) enantiomers. This distinction is particularly important as the (R)-enantiomer exhibits specific optical rotation properties, with a reported specific rotation of +32° when measured in ethanol solution at a concentration of 1 g/100 mL.

Molecular Structure Analysis: Stereochemical Configuration and Conformational Dynamics

The molecular formula C9H13N represents the fundamental composition of this compound, with a molecular weight of 135.21 g/mol. The compound contains a total of 22 atoms arranged in a specific three-dimensional configuration that determines its chemical and physical properties.

The stereochemical configuration of this compound centers on the chiral carbon at the 2-position of the propyl chain. The (R)-configuration indicates that when viewed according to Cahn-Ingold-Prelog priority rules, the substituents around the chiral center are arranged in a clockwise manner. This absolute configuration is maintained throughout various conformational states and represents a fixed structural characteristic of the molecule.

The canonical Simplified Molecular Input Line Entry System representation CC(CN)C1=CC=CC=C1 provides a two-dimensional structural description, while the International Chemical Identifier InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1 includes stereochemical information. The International Chemical Identifier Key AXORVIZLPOGIRG-QMMMGPOBSA-N serves as a condensed hash representation of the complete structural information.

Conformational analysis reveals that the molecule maintains flexibility around single bonds while preserving the rigid aromatic benzene ring structure. The phenyl group can adopt various orientations relative to the propylamine chain, creating multiple conformational states. The primary amine functionality provides hydrogen bonding capabilities that influence intermolecular interactions and crystal packing arrangements.

Physical property measurements support the structural characterization. The compound exists as a colorless to almost colorless clear liquid at room temperature, with a density of 0.945 g/mL at 25°C. The refractive index of 1.53 reflects the electronic structure and polarizability of the molecule, while the boiling point of 102°C at 2 mmHg indicates moderate intermolecular forces consistent with the primary amine functionality.

Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Data

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of this compound through both proton and carbon-13 analysis. Proton nuclear magnetic resonance data obtained at 399.65 MHz in deuterated chloroform reveals characteristic chemical shift patterns that confirm the molecular structure.

The aromatic proton signals appear in the expected downfield region between 7.2 and 7.3 parts per million, consistent with the benzene ring environment. Multiple peaks in this region reflect the coupling patterns of the ortho, meta, and para protons on the phenyl ring. The benzylic proton attached to the chiral carbon center produces signals around 2.8 parts per million, influenced by both the aromatic ring and the adjacent methyl group.

The methylene protons adjacent to the amino group generate characteristic signals around 2.8 parts per million, appearing as multipiples due to coupling with the adjacent chiral center. The methyl group attached to the chiral carbon produces a distinctive doublet pattern around 1.2 parts per million, with coupling to the adjacent methine proton clearly visible.

| Chemical Shift (ppm) | Assignment | Multiplicity | Integration |

|---|---|---|---|

| 7.28-7.18 | Aromatic C-H | Multiplet | 5H |

| 2.81-2.79 | CH2-NH2 | Multiplet | 2H |

| 2.8 (approx) | CH-Ph | Multiplet | 1H |

| 1.23 | CH3 | Doublet | 3H |

Mass spectrometry provides molecular ion confirmation and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 135, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include loss of the amino group and various alkyl fragments, producing diagnostic peaks that confirm the structural assignment.

The base peak in the mass spectrum typically appears at mass-to-charge ratio 120, representing loss of the primary amine group (NH2, 15 mass units) from the molecular ion. Additional significant peaks include fragments at mass-to-charge ratios 91, 77, and 51, corresponding to tropylium ion (C7H7+), phenyl cation (C6H5+), and smaller aromatic fragments respectively.

Infrared spectroscopy reveals characteristic functional group absorptions that support structural identification. The primary amine functionality produces characteristic nitrogen-hydrogen stretching absorptions in the 3300-3500 cm⁻¹ region, appearing as multiple peaks due to symmetric and asymmetric stretching modes. Aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches occur below 3000 cm⁻¹.

The aromatic ring contributes characteristic carbon-carbon stretching vibrations between 1400 and 1630 cm⁻¹, with multiple peaks reflecting the substitution pattern of the benzene ring. Carbon-hydrogen bending vibrations from the aromatic system produce out-of-plane deformation peaks between 700 and 1000 cm⁻¹, providing additional structural confirmation.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3300-3500 | N-H stretch | Medium-Strong |

| 3000-3100 | Aromatic C-H stretch | Medium |

| 2800-3000 | Aliphatic C-H stretch | Strong |

| 1400-1630 | Aromatic C=C stretch | Medium |

| 700-1000 | Aromatic C-H bend | Medium |

The combination of nuclear magnetic resonance, infrared, and mass spectroscopic data provides comprehensive structural characterization of this compound. These analytical techniques confirm the molecular formula, stereochemical configuration, and functional group arrangements, establishing a complete chemical identity profile for this important phenethylamine derivative.

特性

IUPAC Name |

(2R)-2-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXORVIZLPOGIRG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364269 | |

| Record name | (R)-(+)-beta-Methylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28163-64-6 | |

| Record name | (R)-(+)-beta-Methylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-beta-Methylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclization of Boc-Protected Amino Alcohols

The method begins with an N-Boc-protected amino alcohol (Compound 1), which reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in ether solvents like tetrahydrofuran (THF). This step forms a stable acridine intermediate (Compound 2) via nucleophilic substitution. Optimal conditions include a 1:1.2 molar ratio of amino alcohol to sulfonyl chloride and reflux at 70°C for 3.5 hours, yielding 92.5% purity.

Reductive Ring-Opening

Sodium borohydride or red aluminum (diisobutylaluminum hydride) reduces the acridine intermediate to yield an N-Boc-protected chiral amine (Compound 3). Red aluminum achieves higher stereochemical fidelity, producing Compound 3 with 97.6% ee at 80°C. The choice of reducing agent impacts both yield and safety: sodium borohydride requires milder conditions but lower ee (∼90%), whereas red aluminum necessitates rigorous temperature control.

Deprotection and Purification

Acidic reagents (e.g., HCl in isopropanol) remove the Boc group, followed by recrystallization in dichloromethane or acetone. This step isolates the target compound with >99% purity. The patent-reported total yield is 42–45%, making this route industrially viable despite multiple purification steps.

Reductive Amination and Impurity Profiling

While reductive amination is a cornerstone of amine synthesis, its application to beta-methylphenethylamine requires careful optimization to avoid byproducts. Studies on methamphetamine synthesis (ACS Publications) reveal that route-specific impurities arise from incomplete reduction or secondary amine formation.

Substrate Selection and Reaction Dynamics

For beta-methylphenethylamine, reductive amination of 1-phenyl-2-propanone with ammonia could theoretically yield the target compound. However, competing pathways often produce alpha-methyl derivatives (e.g., amphetamine) or tertiary amines. The Leuckart method, which employs formamide derivatives, generates N-formylated intermediates that require acidic hydrolysis. For beta-methylphenethylamine, this approach is less favorable due to low regioselectivity (<60% yield).

Byproduct Mitigation

Key impurities in reductive amination include:

- N-Formylmethamphetamine : Forms via residual formamide.

- Dimethylamphetamine (DMA) : Results from methylamine contamination.

To suppress these byproducts, excess ammonia and controlled reaction pressures are critical. For example, maintaining a 5:1 molar ratio of ammonia to ketone reduces DMA formation by 70%.

Resolution of Racemic Mixtures

Classical resolution remains a cost-effective alternative for small-scale production.

Diastereomeric Salt Formation

Reacting racemic beta-methylphenethylamine with chiral acids (e.g., D-tartaric acid) forms diastereomeric salts with distinct solubilities. Recrystallization in ethanol/water mixtures isolates the (R)-enantiomer with 98% ee. However, yields are moderate (30–40%) due to equilibrium limitations.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica) selectively acylate the (S)-enantiomer, leaving the (R)-form unreacted. A 2015 study reported 99% ee using vinyl acetate as the acyl donor, though substrate inhibition limits scalability.

Comparative Analysis of Methodologies

The chiral auxiliary route excels in stereochemical control and scalability, albeit with higher operational complexity. Reductive amination offers simplicity but struggles with regioselectivity.

化学反応の分析

Types of Reactions: ®-(+)-beta-Methylphenethylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding imine or nitrile.

Reduction: It can be reduced to form the corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: The major products include imines and nitriles.

Reduction: The major product is the corresponding amine.

Substitution: The products vary depending on the substituent introduced.

科学的研究の応用

Pharmaceutical Development

Overview

(R)-(+)-beta-Methylphenethylamine is primarily explored for its stimulant properties in the development of medications for conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Its structural similarities to amphetamine allow it to interact with neurotransmitter systems effectively.

Key Findings

- Stimulant Effects: Studies have indicated that β-Methylphenethylamine exhibits stimulant activity comparable to that of amphetamine but at a reduced potency. It has been shown to increase blood pressure without significantly affecting heart rate, suggesting a selective action on norepinephrine transporters .

- Safety Profile: Despite its stimulant properties, the safety and efficacy of β-Methylphenethylamine in human subjects remain under-researched, raising concerns about its use in pharmaceutical applications .

Neuroscience Research

Applications

In neuroscience, this compound is utilized to investigate the effects of amines on mood and behavior through its interactions with neurotransmitter systems.

Case Studies

- Monoamine Oxidase Inhibition: Research has shown that certain derivatives of β-Methylphenethylamine can selectively inhibit monoamine oxidase B (MAO-B), which is crucial for neurotransmitter regulation. This inhibition may contribute to mood enhancement and cognitive function .

- Behavioral Studies: Animal studies have demonstrated that β-Methylphenethylamine can influence locomotor activity and anxiety-like behaviors, providing insights into its potential therapeutic uses in mood disorders .

Sports Nutrition

Usage in Supplements

β-Methylphenethylamine has gained popularity in dietary supplements aimed at enhancing athletic performance due to its stimulant effects.

Research Insights

- Performance Enhancement: A study highlighted that β-Methylphenethylamine could improve focus and energy levels during physical activities. However, it has been classified as a doping agent by the World Anti-Doping Agency due to its stimulant properties .

- Detection Methods: Analytical techniques have been developed to detect β-Methylphenethylamine in urine samples, underscoring its prevalence in sports supplements and the need for monitoring .

Analytical Chemistry

Role as a Reference Standard

In analytical chemistry, this compound serves as a reference standard for the analysis of similar compounds.

Applications and Techniques

- Chromatographic Analysis: It is commonly used in high-performance liquid chromatography (HPLC) methods to ensure accuracy in quantifying related substances in various samples .

- Method Validation: The compound's unique properties facilitate the validation of analytical procedures aimed at detecting other phenylethylamines .

Cosmetic Formulations

Inclusion in Cosmetic Products

Due to its potential benefits for skin health, β-Methylphenethylamine is sometimes incorporated into cosmetic formulations.

Benefits and Efficacy

- Skin Vitality: Preliminary studies suggest that this compound may enhance skin vitality through its stimulating effects on local circulation . However, comprehensive clinical studies are necessary to substantiate these claims.

Summary Table of Applications

| Application Area | Key Findings | Notes |

|---|---|---|

| Pharmaceutical Development | Potential stimulant for ADHD; safety concerns noted | Efficacy in humans not thoroughly studied |

| Neuroscience Research | Influences neurotransmitter systems; MAO-B inhibition observed | Animal studies suggest behavioral impacts |

| Sports Nutrition | Enhances performance; classified as a doping agent | Detection methods developed for monitoring |

| Analytical Chemistry | Serves as a reference standard; used in HPLC analysis | Ensures accuracy in testing similar compounds |

| Cosmetic Formulations | May improve skin health; included in some products | Limited clinical evidence available |

作用機序

The mechanism of action of ®-(+)-beta-Methylphenethylamine involves its interaction with specific molecular targets and pathways. It is known to act on the central nervous system by modulating the release and uptake of neurotransmitters such as dopamine and norepinephrine. This modulation affects various physiological processes, including mood, attention, and arousal.

類似化合物との比較

(S)-(-)-beta-Methylphenethylamine: The enantiomer of ®-(+)-beta-Methylphenethylamine with different pharmacological properties.

Phenethylamine: A structurally related compound with similar but less potent effects.

Amphetamine: A compound with a similar structure but significantly different pharmacological effects.

Uniqueness: ®-(+)-beta-Methylphenethylamine is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its enantiomer and other related compounds. Its ability to selectively interact with certain molecular targets makes it a valuable compound in research and potential therapeutic applications.

生物活性

(R)-(+)-β-Methylphenethylamine, often referred to as β-Methylphenethylamine (BMPEA), is a structural isomer of amphetamine that has garnered attention for its potential biological activities, particularly in the context of dietary supplements and pharmacology. This article explores the compound's biological activity, mechanisms of action, and implications for health and safety based on diverse research findings.

Chemical Structure and Classification

BMPEA is classified as a positional isomer of amphetamine, differing in the arrangement of its atoms. This structural difference influences its pharmacological properties, making it a subject of interest in both clinical and regulatory contexts. The compound has been detected in various dietary supplements marketed for weight loss and performance enhancement, leading to concerns regarding its efficacy and safety in humans .

BMPEA exhibits biological activity primarily through its interaction with neurotransmitter transporters. Research indicates that BMPEA acts as a substrate for dopamine (DAT) and norepinephrine transporters (NET), although it is significantly less potent than traditional amphetamines. Specifically, studies have shown that BMPEA and its analogs can induce dose-dependent increases in blood pressure (BP) without substantially affecting heart rate or locomotor activity .

Table 1: Comparative Potency of BMPEA and Analogues

| Compound | DAT Activity | NET Activity | Potency Relative to Amphetamine |

|---|---|---|---|

| Amphetamine | High | High | 1x |

| BMPEA | Moderate | Moderate | 0.1x |

| MPPA | Moderate | High | 0.1x |

| DMPPA | Low | Low | <0.1x |

Pharmacological Effects

The pharmacological effects of BMPEA have been studied extensively in animal models. For instance, a study demonstrated that systemic administration of BMPEA resulted in significant increases in BP comparable to those induced by amphetamine but with lesser effects on heart rate . Furthermore, the hypertensive effect was reversible with prazosin, an α-adrenergic antagonist, suggesting that the cardiovascular effects are mediated through adrenergic pathways.

Case Studies

- Hemorrhagic Stroke Incident : A notable case involved a woman who experienced a hemorrhagic stroke after taking a sports supplement containing 290 mg of BMPEA prior to exercise. The incident highlighted potential risks associated with the compound, particularly when combined with physical exertion .

- Doping Violations : BMPEA has been classified as a doping agent by the World Anti-Doping Agency due to its stimulant properties. Its presence has been detected in multiple anti-doping samples, raising concerns about its use among athletes .

Safety and Regulatory Concerns

Despite its presence in dietary supplements, the safety profile of BMPEA remains largely uncharacterized in humans. Animal studies indicate potential adverse cardiovascular effects; however, comprehensive clinical trials are lacking. The FDA has issued warnings regarding the presence of BMPEA in supplements due to insufficient evidence supporting its safety and efficacy .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing (R)-(+)-beta-Methylphenethylamine with high enantiomeric purity?

- Answer : Enantioselective synthesis requires chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques using diastereomeric salts. For example, (R)-enantiomers can be derived from L-ephedrine via reductive amination, followed by chiral chromatography (HPLC with amylose-based columns) to verify purity ≥98% . Document reaction conditions (temperature, solvent polarity) and characterize intermediates via H NMR to track stereochemical integrity .

Q. Which analytical techniques are most reliable for identifying and quantifying this compound in complex matrices?

- Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., trifluoroacetic anhydride) enhances volatility and specificity. Compare retention indices and mass spectral fragmentation patterns (e.g., base peak at m/z 91 for phenethylamine backbone) against reference libraries . For quantification, use internal standards like deuterated analogs to correct matrix effects .

Q. What pharmacological effects of this compound have been observed in preclinical models?

- Answer : In vivo studies show dose-dependent pressor effects: increased systolic blood pressure (20–30 mmHg) and heart rate (15–25 bpm) in rodent models at 1–5 mg/kg doses. These effects are attributed to norepinephrine reuptake inhibition and trace amine-associated receptor 1 (TAAR1) agonism . Include sham controls and telemetry for continuous cardiovascular monitoring .

Q. How can researchers address regulatory restrictions when studying this compound?

- Answer : Obtain approvals from institutional ethics committees and comply with WADA/FDA guidelines for controlled substances. Use DEA-licensed facilities for synthesis/storage and document chain-of-custody protocols . For human tissue studies, adhere to IRB protocols emphasizing non-therapeutic use .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in this compound’s receptor binding affinity data?

- Answer : Discrepancies in TAAR1 vs. serotonin receptor binding (e.g., values ranging from 0.5–5 µM) may arise from assay variability. Use orthogonal methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。